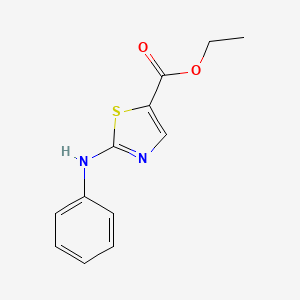

Ethyl 2-phenylamino-5-thiazolecarboxylate

Description

Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone scaffold in the fields of organic and medicinal chemistry. semanticscholar.orgguidechem.com Its unique structural and electronic properties have made it a privileged motif in the design of biologically active molecules. chem960.comfluorochem.co.uk The thiazole moiety is found in a variety of natural products, most notably in thiamine (B1217682) (Vitamin B1), which is essential for metabolism. semanticscholar.org

In the realm of synthetic chemistry, the thiazole nucleus is a fundamental component of numerous pharmaceuticals. chemicalbook.com Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. semanticscholar.orgchem960.comchemical-suppliers.eu Well-known drugs containing the thiazole ring include the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the antibiotic Sulfathiazole. chemicalbook.comchemical-suppliers.eubuyersguidechem.com The versatility of the thiazole scaffold allows it to interact with various biological targets, such as enzymes and receptors, making it a continuous focus for the development of new therapeutic agents. chem960.combuyersguidechem.com Researchers are consistently exploring thiazole derivatives to create novel compounds with enhanced potency and improved pharmacokinetic profiles. chem960.com

Overview of Ethyl 2-phenylamino-5-thiazolecarboxylate as a Prominent Thiazole Derivative

Ethyl 2-phenylamino-5-thiazolecarboxylate is a specific derivative of the thiazole family that holds prominence as a scaffold in synthetic and medicinal chemistry. Its structure features a central thiazole ring substituted at the 2-position with a phenylamino (B1219803) group and at the 5-position with an ethyl carboxylate group. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

While extensive research on this specific molecule is not widely published, its importance can be inferred from studies on closely related 2-aminothiazole-5-carboxylate and 2-aminothiazole-5-carboxamide structures. nih.govnih.govmdpi.com These related compounds are crucial intermediates in the synthesis of pharmaceuticals, including the anti-cancer drug dasatinib. semanticscholar.orgnih.gov The synthesis of such derivatives often involves the condensation of a thiourea (B124793) with an α-halo-β-carbonyl compound, a versatile reaction that allows for diverse substitutions on the thiazole ring. nih.gov The phenylamino and ethyl ester groups of Ethyl 2-phenylamino-5-thiazolecarboxylate provide reactive sites for further chemical modification, positioning it as a key building block for creating libraries of compounds for drug discovery.

Table 1: Physicochemical Properties of Ethyl 2-phenylamino-5-thiazolecarboxylate

| Property | Value |

|---|---|

| CAS Number | 591777-89-8 |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Solid (general) |

Note: Data is compiled from chemical supplier databases. Specific physical properties like melting and boiling points are not consistently reported in available literature.

Historical Context and Evolution of Thiazole Synthesis

The development of synthetic routes to the thiazole ring has been a significant area of organic chemistry for over a century. The pioneering work in this field led to several named reactions that remain fundamental to this day.

The most prominent and widely known method is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887. google.comresearchgate.net This reaction involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.comgoogle.comcymitquimica.com The reaction is highly versatile, allowing for the synthesis of a wide variety of substituted thiazoles by changing the starting materials. researchgate.net The process is generally high-yielding and proceeds through the formation of an intermediate, followed by dehydration to form the aromatic thiazole ring. buyersguidechem.commdpi.com The Hantzsch synthesis remains a cornerstone for preparing thiazoles in both laboratory and industrial settings. fluorochem.co.uk

Another historically significant method is the Cook-Heilbron thiazole synthesis , discovered by Alan H. Cook and Sir Ian Heilbron in 1947. nih.gov This reaction forms 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids. nih.gov The reaction proceeds under mild conditions, often at room temperature. nih.govnih.gov While perhaps less commonly used today than variations of the Hantzsch synthesis, the Cook-Heilbron method provides a valuable alternative route, particularly for accessing 5-aminothiazole derivatives. nih.gov

These classical methods, along with numerous modern modifications and novel approaches, have provided chemists with a robust toolkit for constructing the valuable thiazole scaffold, fueling its continued importance in science and medicine.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2-phenylamino-5-thiazolecarboxylate |

| Meloxicam |

| Ritonavir |

| Sulfathiazole |

| Thiamine |

| Dasatinib |

| 2-aminothiazole-5-carboxamide |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-anilino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFGNNOXUYKOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446147 | |

| Record name | ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591777-89-8 | |

| Record name | ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Phenylamino 5 Thiazolecarboxylate

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this important structural motif. These methods have been adapted and refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Hantzsch Thiazole Synthesis and its Mechanistic Variants

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the preparation of thiazole derivatives. chemhelpasap.comijper.org This reaction classically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comijper.org For the synthesis of ethyl 2-phenylamino-5-thiazolecarboxylate, the key starting materials would be an appropriate α-haloacetoacetate derivative and N-phenylthiourea.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its high yields and straightforward procedure. chemhelpasap.com Microwave-assisted variations of the Hantzsch reaction have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

A general representation of the Hantzsch synthesis for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting ethyl 2-chloroacetoacetate with thiourea (B124793). google.com By substituting thiourea with N-phenylthiourea, the target compound, ethyl 2-phenylamino-5-thiazolecarboxylate, can be synthesized.

Cyclization Reactions Utilizing Alpha-Haloketones and Thiourea Derivatives

This method is fundamentally a variation of the Hantzsch synthesis, focusing on the specific reactants leading to the target molecule. The key precursors are an α-halo-β-ketoester and a substituted thiourea. Specifically, for ethyl 2-phenylamino-5-thiazolecarboxylate, this involves the reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with N-phenylthiourea. nih.govgoogle.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with heating. chemhelpasap.comnih.gov The process can be simplified into a "one-pot" procedure where the bromination of the acetoacetate (B1235776) and the subsequent cyclization with the thiourea derivative occur sequentially in the same reaction vessel, streamlining the synthesis. google.com Solid-phase synthesis techniques have also been developed, where a thiourea intermediate is bound to a resin and then cyclized with an α-bromoketone to form the thiazole ring. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | nih.gov |

| Ethyl acetoacetate, N-bromosuccinimide | N-monosubstituted thiourea derivatives | Water, Tetrahydrofuran, Heat | 2-Substituted amino-4-methyl-5-carboxylate thiazole salts | google.com |

| 4-formyl-3-methoxy phenoxy resin, α-bromoketone | Thiourea intermediate resin | DMF | 2-Amino-5-carboxylate thiazole resin | nih.gov |

Multi-Component Reaction Strategies for Thiazole Annulation

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and procedural simplicity by combining three or more reactants in a single step to form a complex product. nih.gov While a specific five-component reaction for the direct synthesis of ethyl 2-phenylamino-5-thiazolecarboxylate is not prominently documented, related MCRs for thiazole synthesis are well-established. For instance, a one-pot, three-component synthesis of 2-iminothiazoles has been developed using amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. nih.gov This reaction proceeds through the in situ formation of a thiourea derivative, which then reacts with the nitroepoxide. nih.gov

Another example involves a pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)-bis(1H-pyrazol-5-ols), highlighting the ability of MCRs to construct complex molecules from simple starting materials. nih.gov The development of a specific MCR for ethyl 2-phenylamino-5-thiazolecarboxylate would likely involve the combination of a phenyl-containing component (like aniline (B41778) or phenyl isothiocyanate), a C2-S unit (like a thiourea equivalent), and a C3-ester fragment.

Advanced Synthetic Techniques and Green Chemistry Principles in Thiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. mdpi.comejcmpr.com This focus on "green chemistry" has led to the development of novel protocols for thiazole synthesis that minimize waste, avoid hazardous substances, and reduce energy consumption. nih.govresearchgate.net

Catalyst-Free and Metal-Free Synthetic Protocols

A significant goal in green chemistry is the elimination of catalysts, particularly those based on heavy metals, which can be toxic and difficult to remove from the final product. Catalyst-free methods for thiazole synthesis have been successfully developed. nih.govrsc.org For example, the Hantzsch-like reaction between α-chloroglycinates and thioamides or thioureas can proceed efficiently without a catalyst to produce polysubstituted 5-acylamino-1,3-thiazoles. nih.gov

Another catalyst-free approach involves the one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF, which yields 2-iminothiazoles in high yields. nih.gov These methods often rely on the inherent reactivity of the starting materials and carefully controlled reaction conditions to drive the formation of the desired product.

| Reaction Type | Reactants | Conditions | Key Feature | Reference |

| Hantzsch Cyclization | α-Chloroglycinates, Thiobenzamides/Thioureas | Dry THF, N₂ atmosphere | Straightforward access to 5-acylamino-1,3-thiazoles | nih.gov |

| Three-Component Reaction | Amines, Isothiocyanates, Nitroepoxides | THF, 10–15 °C | High to excellent yields of 2-iminothiazoles | nih.gov |

| Annulation | 2-(4H-benzo[d] mdpi.combepls.comoxazin-4-yl)acrylates, Sulfur ylides | Mild conditions | High yields of 1,2-dihydroquinolines | rsc.org |

Utilization of Eco-Friendly Solvents and Sustainable Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or deep eutectic solvents (DESs). bepls.comnih.gov

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as a green and reusable medium for the Hantzsch thiazole synthesis. researchgate.netnih.gov These solvents are often biodegradable, non-toxic, and can enhance reaction rates. nih.gov Water has also been used as a solvent for the synthesis of thiazole derivatives, offering an inexpensive, non-flammable, and environmentally benign option. bepls.com

In addition to green solvents, other sustainable reaction conditions include the use of microwave irradiation and ultrasound. mdpi.comnih.gov These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. mdpi.comchemijournal.com

Precursor Synthesis and Optimization for Ethyl 2-phenylamino-5-thiazolecarboxylate

The efficient synthesis of Ethyl 2-phenylamino-5-thiazolecarboxylate is highly dependent on the quality and availability of its key precursors. The primary synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halo carbonyl compound. synarchive.comchemhelpasap.com For the target compound, these precursors are Phenylthiourea and Ethyl 2-chloro-3-oxopropanoate. This section details the established synthetic methodologies for these crucial starting materials and discusses optimization strategies to improve reaction outcomes.

Phenylthiourea: Synthesis and Optimization

Phenylthiourea serves as the source of the 2-phenylamino group in the final thiazole structure. It is commonly synthesized from aniline through several established methods.

Method 1: Direct Thio-ureation of Aniline

A prevalent method involves the reaction of aniline with a thiocyanate (B1210189) salt in an acidic medium. Typically, aniline is dissolved in an aqueous solution of hydrochloric acid and heated. ijcrt.org Ammonium (B1175870) thiocyanate is then introduced, and the mixture is refluxed for several hours. ijcrt.org Upon cooling and dilution with water, Phenylthiourea crystallizes and can be isolated by filtration. ijcrt.org This method is straightforward and provides good yields.

An alternative protocol involves reacting aniline, ammonium rhodanide (thiocyanate), and hydrochloric acid, often with the addition of sodium bisulfite. prepchem.com The mixture is heated for an extended period, and upon cooling, the product precipitates. prepchem.com This procedure has been reported to yield Phenylthiourea with a melting point between 148-150°C. prepchem.com

Method 2: Two-Step Synthesis via Benzoyl Isothiocyanate

A widely cited two-step synthesis offers a practical route for laboratory-scale preparation. acs.org This process begins with the in situ generation of benzoyl isothiocyanate by reacting benzoyl chloride with ammonium thiocyanate in a solvent like dry acetone. acs.orgorgsyn.org Aniline is then added to this intermediate, leading to the formation of α-benzoyl-β-phenylthiourea. orgsyn.org In the final step, this intermediate is hydrolyzed using a base, such as sodium hydroxide, followed by acidification and neutralization to precipitate the final Phenylthiourea product. orgsyn.org This method is considered a robust and valuable didactic example in organic synthesis. acs.org

Optimization of Phenylthiourea Synthesis

Research has shown that reaction conditions can be optimized to enhance efficiency. A significant improvement is the use of microwave-assisted synthesis. In a comparative study, the reaction of aniline with ammonium thiocyanate under microwave irradiation was completed in just 15 minutes, a substantial reduction from the 4 hours required for conventional reflux heating, while achieving a comparable yield of 86.3%. ijcrt.org This demonstrates a clear optimization in terms of reaction time and energy consumption.

Table 1: Comparison of Synthetic Methods for Phenylthiourea This table is interactive. You can sort and filter the data.

| Method | Key Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Aniline, HCl, Ammonium Thiocyanate | Reflux for 4 hours | 86.3% | ijcrt.org |

| Microwave-Assisted | Aniline, HCl, Ammonium Thiocyanate | Microwave irradiation for 15 minutes | 86.3% | ijcrt.org |

| Two-Step Hydrolysis | Benzoyl Chloride, Ammonium Thiocyanate, Aniline, NaOH | Reflux, then hydrolysis | 76-85% | orgsyn.org |

| Industrial Process | Aniline, Ammonium Rhodanide, HCl, Sodium Bisulfite | Heat at 80-90°C for 16 hours | 97.4% | prepchem.com |

Ethyl 2-chloro-3-oxopropanoate: A Key Carbonyl Precursor

Ethyl 2-chloro-3-oxopropanoate is the α-halo carbonyl component required for the Hantzsch synthesis of the target molecule. It is a versatile chemical building block used in the synthesis of various pharmaceuticals and agrochemicals. evitachem.comcymitquimica.com

Synthesis and Properties

The synthesis of Ethyl 2-chloro-3-oxopropanoate can be achieved by the chlorination of ethyl acetoacetate. evitachem.com A common laboratory method involves the reaction of ethyl acetoacetate with a chlorinating agent such as phosphorus pentachloride at room temperature. evitachem.com It is characterized as a colorless to pale yellow liquid with a fruity odor, soluble in organic solvents like ethanol and ether but with limited solubility in water. cymitquimica.com Its reactivity is defined by the presence of both a carbonyl group and a chloro substituent, making it susceptible to nucleophilic substitution. cymitquimica.com

The optimization of the subsequent Hantzsch cyclization is highly dependent on the purity of this precursor. The reaction to form the thiazole ring is often carried out in a solvent such as ethanol, where the thiourea derivative reacts with the α-chloro ester. google.com The conditions for this condensation, including temperature, solvent, and the use of a base, are critical for achieving high yields and purity of the final product. google.comnih.gov For instance, in the synthesis of a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, optimizing the reaction temperature to 60-70°C and adjusting the pH to 9-10 during workup resulted in a product yield of over 98%. google.com

Table 2: Physicochemical Properties of Ethyl 2-chloro-3-oxopropanoate This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 33142-21-1 | cymitquimica.com |

| Molecular Formula | C₅H₇ClO₃ | cymitquimica.comscbt.com |

| Molecular Weight | 150.56 g/mol | scbt.comlookchem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 172.5°C at 760 mmHg | lookchem.com |

| Density | 1.217 g/cm³ | lookchem.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

Derivatization and Chemical Transformations of Ethyl 2 Phenylamino 5 Thiazolecarboxylate

Functionalization at the Thiazole (B1198619) Nucleus

Substituent Effects on the Phenylamino (B1219803) Moiety

The electronic nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—plays a significant role. For instance, electron-donating groups can increase the electron density on the exocyclic nitrogen, potentially enhancing its reactivity in certain reactions. Conversely, electron-withdrawing groups can decrease its nucleophilicity. A variety of substituted derivatives have been synthesized to explore these effects. researchgate.netresearchgate.net

Table 1: Examples of Synthesized 2-(Substituted-phenylamino)thiazole Derivatives This table is representative of synthetic strategies for creating diversity at the phenylamino moiety.

| Substituent on Phenyl Ring | Resulting Compound Class | Synthetic Method | Reference |

|---|---|---|---|

| Chlorine (e.g., 4-chlorophenyl) | N-(4-chlorophenyl)thiazol-2-amine derivatives | Hantzsch Reaction | researchgate.net |

| Methoxy (e.g., 4-methoxyphenyl) | N-(4-methoxyphenyl)thiazol-2-amine derivatives | Hantzsch Reaction | researchgate.net |

| Nitro (e.g., 4-nitrophenyl) | N-(4-nitrophenyl)thiazol-2-amine derivatives | Hantzsch Reaction | researchgate.net |

Modifications of the Ester Group and its Derivatives

The ethyl ester group at the C5 position is a key functional handle for derivatization. It can be readily transformed into other functional groups, such as amides, hydrazides, and carboxylic acids, which serve as precursors for further synthesis.

Hydrolysis of the ethyl ester yields the corresponding 2-phenylamino-5-thiazolecarboxylic acid. This carboxylic acid is a vital intermediate for forming amides via coupling with various amines. Another common transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acid hydrazide. This hydrazide is a powerful intermediate for constructing further heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles.

Furthermore, the ester can be acylated under specific conditions. For example, acylation of related 2-amino-4-methylthiazole-5-carboxylate esters with reagents like acetic anhydride (B1165640) or arylsulfonyl chlorides occurs exclusively at the amino group, yielding acylaminothiazoles. researchgate.net These acylamino derivatives can then undergo further reactions, such as methylation followed by deacylation, to produce N-methylamino derivatives. researchgate.net Such reactions highlight the stepwise functionalization possible on the scaffold. researchgate.net

Table 2: Representative Transformations of the Ester Group

| Reagent | Product Type | Significance | Reference |

|---|---|---|---|

| NaOH or LiOH | Carboxylic Acid | Precursor for amides and other derivatives. | google.com |

| Hydrazine Hydrate | Acid Hydrazide | Intermediate for synthesizing new heterocyclic rings. | |

| Amines (with coupling agent) | Amides | Creates diverse amide libraries. | researchgate.net |

Electrophilic and Nucleophilic Reactions on the Thiazole Ring System

The electronic nature of the 2-aminothiazole (B372263) ring dictates its reactivity towards electrophiles and nucleophiles. The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the thiazole ring, particularly at the C5 position. ias.ac.inias.ac.in This makes the C5 position highly susceptible to electrophilic substitution. ias.ac.inresearchgate.net

Studies on 2-aminothiazole and its derivatives have shown that they readily undergo reactions such as:

Azo Coupling: Treatment with aromatic diazonium salts leads to the formation of 5-arylazo-2-aminothiazole derivatives, confirming the high nucleophilicity of the C5 carbon. researchgate.net

Halogenation: While the unsubstituted thiazole ring is resistant to halogenation, the presence of the activating amino group facilitates this reaction. ias.ac.in

Reaction with Super-electrophiles: 2-Aminothiazoles react as carbon nucleophiles at the C5 position with super-electrophiles like 4,6-dinitrobenzofuroxan (DNBF), leading to the formation of C-bonded sigma-adducts. researchgate.net

Conversely, the C2 carbon is electron-deficient due to the adjacent nitrogen and sulfur atoms, making it a target for nucleophilic attack, although this is less common than electrophilic attack at C5. ias.ac.inias.ac.in The substituents at C2, such as halogens, are known to be easily displaced by nucleophiles. ias.ac.in

Synthesis of Hybrid Molecules and Conjugates Incorporating the Thiazole Scaffold

The ethyl 2-phenylamino-5-thiazolecarboxylate framework is an excellent platform for constructing more complex hybrid molecules where the thiazole ring is linked to or fused with other heterocyclic systems. This molecular hybridization strategy is a common approach in medicinal chemistry to develop novel compounds.

Thiazole-Triazole Hybrid Systems

A prominent class of hybrid molecules are those containing both a thiazole and a 1,2,3-triazole ring. The synthesis of these hybrids is often achieved using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net

A general synthetic route involves converting one of the functional groups on the thiazole scaffold into either an alkyne or an azide. For example, a hydroxyl group on the phenylamino moiety can be propargylated to introduce a terminal alkyne. researchgate.netajgreenchem.com This alkyne-functionalized thiazole can then be reacted with a variety of organic azides to produce a library of thiazole-triazole hybrids. ajgreenchem.com This strategy has been successfully used to link thiazoles to thiohydantoin moieties and other pharmacophores. researchgate.net

Table 3: Synthetic Approach to Thiazole-Triazole Hybrids

| Thiazole Precursor | Click Chemistry Partner | Catalyst | Resulting Hybrid | Reference |

|---|---|---|---|---|

| Ethyl 2-(phenyl-O-propargyl)-thiazole-5-carboxylate | Substituted Aryl Azides | Cu(I) | Thiazole-(methylene)-triazole-aryl | ajgreenchem.com |

| Propargylated Thiohydantoin | Azido-N-arylacetamide | CuSO₄/Sodium Ascorbate | Thiohydantoin-triazole-acetamide | researchgate.net |

Fusion with Other Heterocyclic Systems (e.g., Pyrazoles, Quinolines)

The thiazole ring can be annulated (fused) with other heterocyclic rings to create polycyclic systems. These fused structures often exhibit unique chemical and physical properties.

Thiazolo-Quinolines: The synthesis of thiazolo[5,4-f]quinolines can be achieved through multi-step sequences. nih.govresearchgate.net One approach involves constructing a quinoline (B57606) core first, followed by the annulation of the thiazole ring. For example, a 6-aminoquinoline (B144246) derivative can be elaborated and then cyclized to form the fused thiazole ring. nih.gov

Pyrazolo-Thiazoles: The fusion of pyrazole (B372694) and thiazole rings can be accomplished by building one ring onto the other. osi.lvbohrium.com For instance, a substituted thiazole containing an appropriately positioned amino or hydrazino group can be reacted with a β-ketoester or a similar reagent to construct the pyrazole ring, resulting in a pyrazolo[4,3-d]thiazole system. Multicomponent reactions are also employed to efficiently synthesize complex pyrazolo-thiazole substituted pyridines. nih.gov The development of efficient synthetic routes to these fused systems is an active area of research. benthamdirect.comingentaconnect.com

Table 4: Examples of Fused Heterocyclic Systems from Thiazole Precursors

| Fused System | General Synthetic Strategy | Starting Material Type | Reference |

|---|---|---|---|

| Thiazolo[5,4-f]quinazoline | Intramolecular C-S bond formation or Appel salt chemistry. | 6-Aminobenzo[d]thiazole | nih.govmdpi.com |

| Thiazolo[5,4-f]quinoline | Cyclization of thioureidoquinolines. | Substituted Thioureidoquinoline | researchgate.net |

| Pyrazolo[4,3-d]thiazole | Annulation of a pyrazole ring onto a thiazole. | Functionalized 2-aminothiazole | osi.lvbohrium.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In a ¹H-NMR spectrum of Ethyl 2-phenylamino-5-thiazolecarboxylate, distinct signals, or resonances, would be expected for each chemically non-equivalent proton. The spectrum would likely be recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Expected ¹H-NMR Spectral Features:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Ethyl (CH₃) | ~1.2-1.4 | Triplet (t) | 3H |

| Ethyl (CH₂) | ~4.1-4.4 | Quartet (q) | 2H |

| Phenyl (Ar-H) | ~7.0-7.6 | Multiplet (m) | 5H |

| Thiazole (B1198619) (H-4) | ~7.5-8.0 | Singlet (s) | 1H |

| Amino (NH) | Broad, variable | Singlet (s) | 1H |

The triplet and quartet for the ethyl group arise from spin-spin coupling between the adjacent methyl and methylene (B1212753) protons. The protons on the phenyl ring would appear as a complex multiplet due to their various electronic environments. The proton at the 4-position of the thiazole ring is expected to be a singlet as it has no adjacent protons. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C-NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~14-16 |

| Ethyl (CH₂) | ~60-62 |

| Thiazole (C-2) | ~160-165 |

| Thiazole (C-4) | ~110-120 |

| Thiazole (C-5) | ~140-150 |

| Phenyl (C-ipso) | ~138-142 |

| Phenyl (C-ortho, meta, para) | ~120-130 |

| Carbonyl (C=O) | ~160-165 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For Ethyl 2-phenylamino-5-thiazolecarboxylate, a cross-peak between the ethyl group's methyl and methylene protons would be a key feature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Weak |

| C=O Stretch (ester) | 1700-1720 | Strong |

| C=N and C=C Stretch (thiazole & phenyl) | 1500-1650 | Medium-Strong |

| C-O Stretch (ester) | 1200-1300 | Strong |

The presence of a strong absorption band around 1700-1720 cm⁻¹ would be indicative of the ester carbonyl group. The N-H stretching vibration would confirm the presence of the secondary amine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation.

The expected molecular weight for Ethyl 2-phenylamino-5-thiazolecarboxylate (C₁₂H₁₂N₂O₂S) is approximately 248.3 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 248. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or cleavage of the phenyl group.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For C₁₂H₁₂N₂O₂S, the calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition.

Tandem Mass Spectrometry (MS-MS)

Tandem mass spectrometry (MS-MS) provides critical insights into the molecular structure of Ethyl 2-phenylamino-5-thiazolecarboxylate by elucidating its fragmentation pattern under electron impact. While specific experimental MS-MS data for the title compound is not widely published, a fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of its constituent functional groups: the ethyl ester, the phenylamino (B1219803) moiety, and the thiazole core. researchgate.netlibretexts.orgsapub.org

The electron impact ionization of Ethyl 2-phenylamino-5-thiazolecarboxylate (Molecular Weight: 262.32 g/mol ) would likely begin with the formation of a molecular ion (M•+). The subsequent fragmentation is expected to proceed through several key pathways, primarily involving the cleavage of the ester group and fragmentation of the heterocyclic system.

Plausible Fragmentation Pathways:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the O-C₂H₅ bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would result in a stable acylium ion. sapub.org

Loss of Ethylene (B1197577) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. However, in this structure, the most likely rearrangement would involve the ester group, leading to the loss of an ethylene molecule (C₂H₄, 28 Da) and the formation of a carboxylic acid radical cation.

Cleavage of the Phenyl Group: Fragmentation may occur at the C-N bond connecting the phenyl group to the thiazole ring, resulting in the loss of a phenyl radical (•C₆H₅, 77 Da) or a phenylamino radical.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common pathways for thiazole derivatives include the loss of a nitrile radical (•CN) or the cleavage of the sulfur-containing part of the ring. researchgate.net

The following table outlines the plausible major fragments and their corresponding mass-to-charge ratios (m/z) that would be expected in the MS-MS spectrum of Ethyl 2-phenylamino-5-thiazolecarboxylate.

Table 1: Predicted MS-MS Fragmentation Data for Ethyl 2-phenylamino-5-thiazolecarboxylate

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment | Fragmentation Pathway |

|---|---|---|---|---|

| 262 | 217 | 45 | •OCH₂CH₃ | Loss of ethoxy radical from ester |

| 262 | 234 | 28 | C₂H₄ | Loss of ethylene from ester |

| 262 | 185 | 77 | •C₆H₅ | Loss of phenyl radical |

X-ray Crystallography and Solid-State Structural Determination

The supramolecular architecture in the crystalline state of Ethyl 2-phenylamino-5-thiazolecarboxylate is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions, which are common in similar heterocyclic systems. rsc.orgnih.govunito.it

Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. It is highly probable that this N-H group forms a hydrogen bond with a suitable acceptor on an adjacent molecule. The most likely acceptor is the carbonyl oxygen (C=O) of the ethyl carboxylate group, which could lead to the formation of infinite chains or dimeric motifs. nih.gov Another potential, though less common, acceptor is the nitrogen atom within the thiazole ring. The formation of these hydrogen bonds is a dominant factor in the molecular self-assembly of such compounds. nih.gov

π-π Stacking: The molecule contains two aromatic systems: the phenyl ring and the thiazole ring. These rings are capable of engaging in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. nih.gov These interactions typically involve parallel-displaced or T-shaped arrangements of the aromatic rings of neighboring molecules. The effectiveness of π-π stacking is influenced by the electronic nature of the rings; the electron-donating amino group and the electron-withdrawing carboxylate group can modulate the electron density of the aromatic systems, influencing the strength and geometry of these interactions. rsc.org In related structures, π-π stacking involving thiazole rings has been shown to be a key factor in organizing molecules into one-dimensional tapes or layered structures. scispace.com

The interplay between strong N-H···O=C hydrogen bonds and weaker, but collectively significant, π-π stacking and van der Waals forces would define the final three-dimensional crystal packing.

Table 2: Potential Supramolecular Interactions in Crystalline Ethyl 2-phenylamino-5-thiazolecarboxylate

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Resulting Motif |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amino) | C=O (carboxylate) | D···A distance of ~2.8-3.2 Å | Chains, Dimers (e.g., R²₂(8) motif) |

| π-π Stacking | Phenyl Ring | Phenyl Ring / Thiazole Ring | Interplanar distance of ~3.3-3.8 Å | Stacked columns, Layers |

The conformation of Ethyl 2-phenylamino-5-thiazolecarboxylate in the solid state refers to the specific spatial arrangement of its rotatable bonds. The key conformational features would be the dihedral angles defining the orientation of the phenyl group and the ethyl carboxylate group relative to the central thiazole ring.

Phenyl Group Orientation: The C-N bond between the phenyl ring and the thiazole ring is rotatable. In the solid state, the phenyl ring is expected to be twisted out of the plane of the thiazole ring. This non-planar conformation arises from a balance between the steric hindrance (repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring) and the electronic effects (conjugation between the nitrogen lone pair and the π-systems of both rings). The resulting dihedral angle (C-C-N-C) is typically significant, as observed in analogous structures.

Ethyl Carboxylate Group Orientation: The orientation of the ethyl carboxylate group is also crucial. This group is often found to be nearly coplanar with the thiazole ring to maximize π-conjugation, which enhances molecular stability. However, crystal packing forces can cause some deviation from planarity. The ethyl chain itself (-CH₂CH₃) will adopt a low-energy, staggered conformation.

Analysis of similar crystal structures suggests that the molecule would likely adopt a relatively planar, extended conformation, stabilized by an intramolecular hydrogen bond between the amino N-H and the thiazole nitrogen, if sterically feasible, or it will be primarily organized by intermolecular forces as described previously. The specific torsional angles would ultimately be determined by the fine balance of intramolecular steric constraints and the optimization of intermolecular packing interactions in the crystal lattice.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Phenylamino 5 Thiazolecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. espublisher.com It is favored for its balance of accuracy and computational efficiency. espublisher.com For a molecule like Ethyl 2-phenylamino-5-thiazolecarboxylate, DFT calculations are typically employed to determine its most stable three-dimensional conformation (geometry optimization) and to analyze its electronic properties.

The process involves selecting a functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, and a basis set, for instance, 6-311G(d,p) or 6-31G**. espublisher.comjmchemsci.com These calculations yield optimized geometrical parameters, including bond lengths and bond angles. materialsciencejournal.org For instance, studies on similar heterocyclic compounds have successfully used DFT to compare calculated parameters with experimental data from X-ray crystallography. The optimized geometry is crucial as it represents the lowest energy state of the molecule, which is the most populated conformation and the starting point for further computational analysis.

DFT also provides insights into the molecule's reactivity. By analyzing the distribution of electron density, researchers can identify which parts of the molecule are electron-rich or electron-poor, predicting how it will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. espublisher.commaterialsciencejournal.org A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. A large energy gap implies high kinetic stability and low reactivity because it is more difficult to remove an electron from the HOMO and/or add one to the LUMO. espublisher.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added to the molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. researchgate.net |

This table outlines key reactivity descriptors derived from HOMO and LUMO energy values, which are calculated using quantum chemical methods like DFT.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum.

Different colors on the MEP surface indicate varying electrostatic potentials:

Red: Represents regions of the most negative electrostatic potential. These are electron-rich areas, prone to electrophilic attack, and often associated with lone pairs of atoms like oxygen or nitrogen.

Blue: Represents regions of the most positive electrostatic potential. These are electron-deficient areas, susceptible to nucleophilic attack, and are typically found around acidic hydrogen atoms.

Green/Yellow: Represents regions of neutral or near-zero potential.

For Ethyl 2-phenylamino-5-thiazolecarboxylate, an MEP map would likely show negative potential (red/yellow) concentrated around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole (B1198619) ring due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the phenylamino (B1219803) group (-NH-) would be expected to show a region of positive potential (blue), indicating its nature as a hydrogen bond donor. Analyzing the MEP map helps in predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions.

Molecular Modeling and Docking Studies

While quantum calculations reveal the intrinsic properties of a molecule, molecular modeling and docking studies aim to predict how it will interact with a specific biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design.

Prediction of Ligand-Receptor Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-Sulfur Interactions)

Molecular docking is a computational technique that places a ligand (like Ethyl 2-phenylamino-5-thiazolecarboxylate) into the binding site of a receptor protein to predict its preferred orientation and binding mode. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. nih.gov

Successful docking simulations can predict a variety of crucial non-covalent interactions that stabilize the ligand-receptor complex:

Hydrogen Bonds: These are formed between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). For the title compound, the amino group (-NH-) can act as a hydrogen bond donor, while the carbonyl oxygen and thiazole nitrogen can act as acceptors.

Hydrophobic Contacts: These occur between nonpolar regions of the ligand and the protein, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the receptor's binding pocket.

π-Interactions: These include π-π stacking (between aromatic rings), π-cation (between an aromatic ring and a positively charged group), and π-sulfur interactions. The phenyl and thiazole rings of the title compound can participate in such interactions, which are critical for stabilizing the complex.

By identifying the key amino acid residues involved in these interactions, researchers can understand the structural basis of binding and propose chemical modifications to the ligand to enhance its affinity and selectivity.

Binding Energy Calculations and Ligand Efficiency Metrics

A primary output of molecular docking is the binding energy (or docking score), typically expressed in kcal/mol. This value estimates the free energy of binding (ΔG) and indicates the affinity of the ligand for the receptor; a more negative value suggests a stronger and more stable interaction.

However, a low binding energy alone is not sufficient to identify a promising drug candidate. A very large molecule might achieve strong binding but have poor pharmacological properties. Therefore, ligand efficiency (LE) metrics are used to normalize the binding affinity with respect to the size or other properties of the molecule. These metrics help in selecting compounds that achieve potent binding with an optimal number of atoms, a concept central to lead optimization and fragment-based drug design.

Commonly used ligand efficiency metrics include:

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It provides an assessment of how efficiently the molecule uses its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE): Also known as Lipophilic Efficiency (LiPE), it relates potency to lipophilicity (logP). It helps in optimizing potency while controlling the lipophilicity of the compound to maintain favorable drug-like properties.

Table 2: Example Calculation of Ligand Efficiency Metrics

| Parameter | Hypothetical Value | Formula/Definition |

|---|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol | Calculated from docking simulation. |

| Heavy Atom Count (HAC) | 19 | Total number of non-hydrogen atoms in the molecule. |

| pIC₅₀ | 6.25 | -log(IC₅₀ in M). Calculated from ΔG ≈ 1.37 * pIC₅₀. |

| logP | 3.5 | Calculated lipophilicity value. |

| Ligand Efficiency (LE) | 0.45 kcal/mol/atom | LE = -ΔG / HAC |

| Lipophilic Ligand Efficiency (LLE) | 2.75 | LLE = pIC₅₀ - logP |

This table provides a hypothetical example of how binding energy and ligand efficiency metrics would be calculated for Ethyl 2-phenylamino-5-thiazolecarboxylate, demonstrating how these values are used to assess the quality of a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and pharmacophore studies, provides critical insights into how the chemical structure of a compound like Ethyl 2-phenylamino-5-thiazolecarboxylate influences its biological activity. While specific, dedicated public studies focusing solely on Ethyl 2-phenylamino-5-thiazolecarboxylate are limited, a substantial body of research exists for the broader class of 2-aminothiazole (B372263) derivatives. nih.govnih.gov This class of compounds, which shares the core scaffold, has been extensively analyzed to understand the key structural attributes required for various therapeutic effects, including anticancer and antimicrobial activities. bldpharm.comnih.gov These studies on analogous compounds serve as an excellent proxy for understanding the potential computational profile of Ethyl 2-phenylamino-5-thiazolecarboxylate.

The 2-aminothiazole ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com Computational techniques are therefore essential for mapping its structure-activity relationships to guide the design of more potent and selective derivatives. nih.gov

Correlation of Structural Descriptors with Biological Activity Profiles

QSAR analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating numerical values, or "descriptors," that quantify various aspects of a molecule's physicochemical properties. For the 2-aminothiazole class, descriptors related to a molecule's shape, size, lipophilicity, and electronic properties are often correlated with activities like anticancer or anti-inflammatory effects. researchgate.netnih.gov

In a typical QSAR study involving 2-aminothiazole analogs, the biological activity (e.g., the concentration required to inhibit a biological process by 50%, IC₅₀) is measured for a series of compounds. These activity values are then modeled against calculated molecular descriptors.

Key molecular descriptors frequently found to be significant in QSAR models of related thiazole derivatives include:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule. For instance, in a study of thiazole derivatives as potential antioxidants, descriptors related to molecular area and volume were found to influence activity. nih.gov

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and dipole moment. The partial charges on the nitrogen and sulfur atoms of the thiazole ring can be crucial for interactions with biological targets. nih.gov

Lipophilicity Descriptors (e.g., LogP): This descriptor measures the water-oil partition coefficient of a compound, indicating its hydrophobicity. It is a critical factor for cell membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

A QSAR model's statistical validity is paramount. It is typically assessed using parameters like the coefficient of determination (r²), which indicates how well the model fits the data, and the cross-validation coefficient (q²), which measures its predictive power. For a series of 2-aminothiazole derivatives designed as Aurora kinase inhibitors, a statistically significant QSAR model was developed with an r² value of 0.8902 and a q² value of 0.7875, demonstrating a strong correlation and predictive capability.

Table 1: Representative Data for a 2D-QSAR Model of Thiazole Derivatives This table illustrates a hypothetical QSAR dataset for a series of 2-phenylamino-5-thiazolecarboxylate analogs, demonstrating the relationship between structural descriptors and biological activity. The data is representative of findings in studies on related compounds. nih.gov

| Compound ID | R-Group (on Phenyl Ring) | LogP (Lipophilicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | pIC₅₀ (Biological Activity) |

| 1 | -H | 3.5 | 248.3 | 77.8 | 5.2 |

| 2 | 4-Cl | 4.2 | 282.7 | 77.8 | 5.9 |

| 3 | 4-OCH₃ | 3.4 | 278.3 | 87.0 | 5.5 |

| 4 | 4-NO₂ | 3.3 | 293.3 | 123.6 | 6.1 |

| 5 | 3,4-diCl | 4.9 | 317.2 | 77.8 | 6.5 |

Note: pIC₅₀ = -log(IC₅₀). Higher values indicate greater potency. Data is illustrative.

From such models, researchers can conclude, for example, that increasing the lipophilicity and electron-withdrawing nature of the substituent on the phenyl ring enhances the biological activity of the compound series.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. It serves as a 3D abstract map of the key interaction points. For the 2-aminothiazole scaffold, pharmacophore models have been instrumental in identifying features necessary for inhibiting enzymes like kinases and isomerases.

A pharmacophore model is typically generated from a set of active ligands and consists of features such as:

Hydrogen Bond Acceptors (HBA): Often electronegative atoms like oxygen or nitrogen.

Hydrogen Bond Donors (HBD): Typically N-H or O-H groups.

Aromatic Rings (AR): Planar, cyclic, conjugated systems like the phenyl group.

Hydrophobic Centers (HY): Non-polar groups that can engage in van der Waals interactions.

For a series of thiazole derivatives developed as Pin1 inhibitors, a five-point pharmacophore model was generated. This model, designated ADRRR, consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. The model successfully predicted the activity of the compounds and provided a clear understanding of the structural requirements for binding.

Applying this concept to Ethyl 2-phenylamino-5-thiazolecarboxylate, a hypothetical pharmacophore model for a target kinase might include:

An HBD feature on the secondary amine (the -NH- linking the phenyl and thiazole rings).

An HBA feature on the carbonyl oxygen of the ethyl ester group at the C5 position.

An HBA feature on the thiazole nitrogen atom.

An AR feature corresponding to the phenyl ring.

A second AR or HY feature for the thiazole ring itself.

Table 2: Common Pharmacophoric Features Identified for 2-Aminothiazole Derivatives This table summarizes key pharmacophoric features and their likely corresponding structural elements within the Ethyl 2-phenylamino-5-thiazolecarboxylate framework, based on models developed for analogous compounds.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Target Binding |

| Hydrogen Bond Donor (HBD) | Phenylamino N-H group | Interaction with backbone carbonyls of target protein |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen (N3) | Interaction with donor groups (e.g., Lys, Arg) in the active site |

| Hydrogen Bond Acceptor (HBA) | C5-Ester Carbonyl Oxygen | Key interaction in the hinge region of many kinases |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic Feature (HY) | Ethyl group of the ester | Interaction with hydrophobic sub-pockets |

These computational models are powerful predictive tools. The QSAR equations and pharmacophore maps generated from studies on related 2-aminothiazole derivatives provide a robust framework for predicting the biological activity of Ethyl 2-phenylamino-5-thiazolecarboxylate and guiding the synthesis of new, potentially more effective, analogs. researchgate.net

Biological Activity Profiling and Mechanistic Studies in Vitro Focus

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of the 2-phenylamino-5-thiazolecarboxylate scaffold have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. These studies are crucial in the early stages of anticancer drug discovery, providing insights into the potential efficacy and mechanisms of action of novel chemical entities.

Evaluation across Diverse Human Cancer Cell Lines

The anticancer potential of 2-phenylamino-thiazole derivatives has been investigated against a variety of human cancer cell lines, revealing a broad spectrum of activity. While specific data for Ethyl 2-phenylamino-5-thiazolecarboxylate is limited, studies on structurally related compounds provide valuable insights into the potential of this chemical class.

For instance, various 2-anilino-4-amino-5-aroylthiazoles have been evaluated for their antiproliferative activity. These compounds have shown the ability to arrest the cell cycle of HeLa (cervical cancer) cells in the G2/M phase and induce apoptosis, a form of programmed cell death. researchgate.net The cytotoxic effects of related thiazole (B1198619) derivatives have also been observed in other cancer cell lines, including those of the colon (HCT-116), liver (HepG2), and breast (MCF-7).

While direct studies on glioblastoma and the neuroblastoma cell line SH-SY5Y for Ethyl 2-phenylamino-5-thiazolecarboxylate were not identified, the broader class of thiazole-containing compounds has been a subject of interest in neuro-oncology research.

| Compound Class | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| 2-Anilino-4-amino-5-aroylthiazoles | HeLa | Cervical Cancer | G2/M phase cell cycle arrest, Apoptosis induction |

| Thiazole Derivatives | HCT-116 | Colon Carcinoma | Cytotoxicity |

| Thiazole Derivatives | HepG2 | Hepatocellular Carcinoma | Cytotoxicity |

| Thiazole Derivatives | MCF-7 | Breast Carcinoma | Cytotoxicity |

Mechanistic Investigations of Antiproliferative Action

A key mechanism underlying the antiproliferative activity of many thiazole-based compounds is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a critical protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By disrupting the dynamics of microtubule formation, these compounds can arrest cancer cells in mitosis, ultimately leading to cell death.

Several studies have focused on 2-substituted-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazoles, which have demonstrated strong antiproliferative activity. These compounds have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site on tubulin. researchgate.net The trimethoxyphenyl moiety is a common feature in many tubulin inhibitors and appears to be important for the activity of these thiazole derivatives. While direct evidence for Ethyl 2-phenylamino-5-thiazolecarboxylate is not available, its structural similarity to known tubulin inhibitors suggests this as a potential mechanism of action.

Information regarding the disruption of transcriptional elongation as a mechanism of action for this class of compounds is not currently available in the reviewed literature.

Antimicrobial Activity Spectrum and Potency

In addition to their anticancer properties, 2-phenylamino-thiazole derivatives have been explored for their potential as antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net The results indicated that the antibacterial activity was more pronounced against Gram-positive strains. researchgate.net For example, one of the tested compounds exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against the Gram-positive bacteria. researchgate.net The specific structural features of the derivatives, such as the nature and position of substituents on the phenyl rings, have been shown to influence the potency and spectrum of their antibacterial effects.

| Compound Class | Bacterial Type | Observed Activity | Reference MIC (µg/mL) |

|---|---|---|---|

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Gram-Positive | More pronounced activity | 31.25 |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Gram-Negative | Active | - |

Antifungal and Antimycobacterial Activities

The antimicrobial investigations of 2-phenylamino-thiazole derivatives have also extended to their efficacy against fungal pathogens. Certain synthesized molecules from this class were found to be more potent than reference antifungal drugs against the tested fungal strains. researchgate.net One particular derivative demonstrated a significant growth inhibitory effect against Candida strains with a MIC of 7.81 µg/mL. researchgate.net

Furthermore, the antimycobacterial potential of related thiadiazole derivatives has been a subject of study. While specific data on Ethyl 2-phenylamino-5-thiazolecarboxylate is lacking, the broader family of thiazole and thiadiazole-containing compounds continues to be a promising area for the discovery of new antituberculosis agents.

Enzyme Inhibition Studies

The biological activities of 2-phenylamino-thiazole derivatives are often mediated through their interaction with specific enzymes. An imidazo[4,5-h]isoquinolin-7,9-dione, a compound containing a 2-phenylamino moiety, was identified as an adenosine 5'-triphosphate (ATP) competitive inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase). nih.gov Lck is a tyrosine kinase that plays a crucial role in T-cell signaling, making it an attractive target for immunomodulatory and anticancer therapies. The study highlighted the importance of the dichlorophenyl ring and the imide NH as key pharmacophores for its inhibitory activity. nih.gov Conversion of this initial hit to an imidazo[4,5-h]isoquinolin-9-one resulted in a significant improvement in potency against Lck. nih.gov

While this study was not conducted on Ethyl 2-phenylamino-5-thiazolecarboxylate itself, it underscores the potential of the 2-phenylamino scaffold to be incorporated into potent and selective enzyme inhibitors. Further research is needed to explore the specific enzyme inhibitory profile of Ethyl 2-phenylamino-5-thiazolecarboxylate and its close analogs.

Inhibition of Xanthine Oxidase

There is currently no publicly available scientific literature detailing the in vitro inhibitory activity of Ethyl 2-phenylamino-5-thiazolecarboxylate against the enzyme Xanthine Oxidase. Consequently, data regarding its IC50 value or the mechanism of inhibition are not available.

Inhibition of Cyclin-Dependent Kinases (CDK9) and STAT3

No research studies were found that investigated the effects of Ethyl 2-phenylamino-5-thiazolecarboxylate on Cyclin-Dependent Kinase 9 (CDK9) or the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Therefore, its potential as an inhibitor of these targets remains uncharacterized.

Carbonic Anhydrase Inhibition

There is no available data from in vitro studies to suggest that Ethyl 2-phenylamino-5-thiazolecarboxylate has been evaluated for its inhibitory activity against any isoforms of Carbonic Anhydrase.

Exploration of Other Specific Biological Targets and Pathways

A comprehensive search of scientific databases did not yield any studies investigating the activity of Ethyl 2-phenylamino-5-thiazolecarboxylate on other specific biological targets or pathways. The biological profile of this particular compound appears to be largely unexplored in the public domain.

Potential Applications Beyond Human Therapeutics

Role as Key Intermediates in the Synthesis of Related Bioactive Molecules (e.g., Febuxostat)

While Ethyl 2-phenylamino-5-thiazolecarboxylate itself is not a direct intermediate in the synthesis of the well-known xanthine oxidase inhibitor Febuxostat, its core structure—the ethyl thiazolecarboxylate scaffold—is a fundamental building block for this and other bioactive molecules. The synthesis of Febuxostat relies on closely related intermediates, demonstrating the importance of the thiazole (B1198619) ring in constructing complex, biologically active compounds.

For instance, a common synthetic route to Febuxostat involves the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone. Key intermediates in this process include compounds like ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. This intermediate undergoes several transformations, including alkylation and hydrolysis, to yield the final Febuxostat molecule. The thiazole-5-carboxylate moiety is crucial as it provides the necessary chemical handles for these subsequent modifications. The exploration of various substituents on the 2-position of the thiazole ring, such as the phenylamino (B1219803) group, is a common strategy in medicinal chemistry to develop new derivatives with unique properties.

Potential in Agrochemical Research

The thiazole ring is a prominent scaffold in the development of modern agrochemicals due to its diverse biological activities. Derivatives of 2-aminothiazole (B372263) have shown potential as both herbicides and plant growth regulators.

Herbicidal Activity: Several studies have highlighted the herbicidal potential of compounds containing thiazole or phenylamino moieties. These compounds can act as inhibitors of crucial plant enzymes, such as photosystem II (PSII) or protoporphyrinogen oxidase (PPO). ntu.edu.sg For example, novel 2-cyano-3-benzylaminoacrylates that incorporate a thiazole ring have been synthesized and shown to possess high herbicidal activities by inhibiting PSII electron transport. nih.gov Similarly, derivatives of 3-(pyridin-2-yl)phenylamino have been designed as PPO inhibitors, exhibiting superior herbicidal effects against various weeds compared to commercial standards. ntu.edu.sg Another study demonstrated that tetrahydrophthalimide derivatives containing a thiadiazole moiety (a related heterocycle) also function as potent PPO inhibitors. acs.org The structural similarity suggests that 2-phenylamino-thiazole derivatives could be promising candidates for the development of new herbicides. smolecule.com

| Compound Class | Target Weeds | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-Cyano-3-benzylaminoacrylates with thiazole moiety | Not specified | Photosystem II (PSII) inhibition | Compounds retain high herbicidal activities. nih.gov |

| 3-(Pyridin-2-yl)phenylamino derivatives | Broadleaf and monocotyledon weeds | Protoporphyrinogen oxidase (PPO) inhibition | Exhibited excellent herbicidal activity and high crop safety. ntu.edu.sg |

| 3-(2-Pyridinyl)-benzothiazol-2-one derivatives | Broadleaf weeds (e.g., Amaranthus retroflexus) | Not specified | Completely inhibited growth of several weeds at 75 g/ha. nih.gov |

| Tetrahydrophthalimide derivatives with thiadiazole | Broadleaf weeds (e.g., Abutilon theophrasti) | Protoporphyrinogen oxidase (PPO) inhibition | Showed excellent herbicidal activity, with some compounds safer for crops than commercial options. acs.org |

Plant Growth Promoters: Beyond herbicidal action, certain thiazole derivatives have been investigated as plant growth regulators (phytoregulators). wheatvivo.org Studies on substituted 2-amino benzothiazoles, which share a core structure with the subject compound, have demonstrated plant growth regulatory activity. semanticscholar.orgagriculturejournals.cz These compounds can influence processes such as growth elongation, root formation, and senescence in various plant species, including wheat, cucumber, and barley. agriculturejournals.cz This suggests a potential role for Ethyl 2-phenylamino-5-thiazolecarboxylate derivatives in modulating plant development for agricultural benefit.

Applications in Materials Science

The conjugated π-electron system and the presence of heteroatoms in the thiazole ring impart unique photophysical properties to its derivatives, making them suitable for applications in materials science as functional dyes and optical brighteners.

Functional Dyes: Thiazole derivatives are used as scaffolds for functional dyes. wikipedia.org Thiazole azo dyes, in particular, are known for producing vivid colors, especially in the yellow to red spectrum. mdpi.com These dyes can be synthesized by coupling diazonium salts of 2-aminothiazole derivatives with other aromatic compounds. preprints.orgresearchgate.net The resulting dyes have been successfully used for dyeing synthetic fabrics like polyester, showing good fastness properties against washing, light, and rubbing. preprints.orgresearchgate.net The inherent biological activity of the thiazole ring can also impart additional functionalities to the dyes, such as antimicrobial properties. preprints.org

| Dye Type | Starting Materials | Application | Observed Properties |

|---|---|---|---|

| Thiazolyl-curcumin azo dyes | Diazonium salts of 2-aminothiazole derivatives and Curcumin | Dyeing polyester fabrics | Good fastness properties; antimicrobial and antioxidant activity. preprints.orgresearchgate.net |

| Thiazole azo dyes | 2-aminothiazole, benzene, and indane rings | General colorants | Vivid colors (reds, oranges, yellows) with substantial bathochromic absorptions. mdpi.com |

| Benzothiazole dyes (e.g., Thioflavin) | Benzothiazole derivatives | Textile dyeing (cotton) | Used in various commercial dyes for cotton. wikipedia.org |

Optical Brighteners: Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. wikipedia.orgobachemical.com This process masks the natural yellow cast of materials, making them appear whiter and brighter. wikipedia.org The key to this function is an extended system of conjugation and aromaticity, which is a characteristic of the thiazole ring. wikipedia.org While many commercial optical brighteners are based on stilbenes or benzoxazoles, heterocyclic compounds containing thiophene and benzoxazole units (structurally related to thiazoles) are also used, especially for polymers like PVC and polypropylene. specialchem.com The inherent fluorescence of such conjugated systems suggests that appropriately substituted 2-phenylamino-thiazole derivatives could be developed for similar applications in plastics, textiles, or paper.

Catalytic Functions in Organic Reactions

The thiazole ring itself can serve as a precursor to effective organocatalysts. Alkylation of the nitrogen atom in the thiazole ring leads to the formation of a thiazolium salt. wikipedia.org These salts are particularly important because they can be deprotonated to form N-heterocyclic carbenes (NHCs).

Thiazolium-derived NHCs are renowned catalysts for fundamental organic transformations, including the Benzoin condensation and the Stetter reaction. wikipedia.org In these reactions, the carbene acts as a nucleophilic catalyst that enables umpolung (reactivity inversion) of aldehydes, allowing them to participate in carbon-carbon bond-forming reactions that would otherwise be inaccessible. The stability and catalytic activity of the thiazolium-derived carbene make it a valuable tool in organic synthesis. Therefore, Ethyl 2-phenylamino-5-thiazolecarboxylate could serve as a starting material for the synthesis of novel thiazolium salt pre-catalysts with potentially unique steric and electronic properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. ijpsjournal.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. ijpsjournal.com For Ethyl 2-phenylamino-5-thiazolecarboxylate and its analogs, research is ongoing to develop more efficient, environmentally friendly, and high-yielding synthetic strategies.

Future research in this area could focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazole derivatives. google.com Exploring microwave-assisted protocols for the synthesis of Ethyl 2-phenylamino-5-thiazolecarboxylate could lead to more rapid and efficient production.

One-Pot Reactions: Developing one-pot, multi-component reactions for the synthesis of this molecule would be a significant advancement. This approach reduces the number of purification steps, saves time and resources, and minimizes waste.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is a key trend in modern organic synthesis. Research into aqueous-based synthetic routes or the use of biodegradable catalysts for the preparation of Ethyl 2-phenylamino-5-thiazolecarboxylate would be highly valuable.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Adapting the synthesis of this thiazole derivative to a flow chemistry setup could be beneficial for industrial-scale production.

A patent for an improved process to prepare a structurally related compound, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, highlights the industrial interest in optimizing the synthesis of such molecules. This improved process aimed to be more environmentally protective, safe, and industrially viable, achieving high yields and purity. nih.gov

Deeper Mechanistic Understanding of Chemical Transformations and Biological Activities

While the broader class of 2-aminothiazoles is known for a variety of biological activities, a detailed mechanistic understanding of how Ethyl 2-phenylamino-5-thiazolecarboxylate specifically interacts with biological systems is an area ripe for investigation. The biological activities of thiazole derivatives can be attributed to the unique electronic properties of the thiazole ring, which contains both sulfur and nitrogen atoms. ijpsjournal.com

Future research should aim to elucidate:

Enzyme Inhibition Kinetics: If the compound demonstrates inhibitory activity against specific enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).